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molecular formula C11H16OS B8292611 4-(Butylthio)anisole

4-(Butylthio)anisole

Cat. No. B8292611
M. Wt: 196.31 g/mol
InChI Key: VRLFLNBBUBWJEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07112697B1

Procedure details

The general procedure was used to convert 4-methoxy iodobenzene and n-butyl sulfide to the title product. Purification by flash chromatography (hexane as the eluent) gave the analytically pure product as a clear oil (370 mg, 95% yield). 1H NMR (300 MHz, CDCl3) δ 7.26–7.23 (d, J=9.0. 2H; Hb, Hb′), 6.76–6.73 (d, J=8.8, 2H; Hc, Hc′), 3.69 (s, 3H; Hg), 2.75–2.70 (t, 2H; Hd), 1.50–1.43 (m, 2H; He), 1.36–1.28 (m, 2H; Hf), 0.83–0.78 (t, 3H; methyl protons). 13C NMR (75 MHz, CDCl3) δ 158.62 (C4), 132.81 (C1), 126.85 (C2, C2), 114.39 (C3, C3), 55.21 (C9), 35.04 (C5), 31.63 (C6), 21.75 (C7), 13.59 (C8). Anal. Calcd. for C11H16SO: C, 67.30; H, 8.22; S, 16.33; Found C, 66.87; H, 8.28; S, 16.21.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6](I)=[CH:5][CH:4]=1.[CH2:10]([S:14]CCCC)[CH2:11][CH2:12][CH3:13]>>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([S:14][CH2:10][CH2:11][CH2:12][CH3:13])=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)I
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)SCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)SCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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